molecular formula C22H19N3O B2552222 N-(1,1-dimethyl-2-propynyl)-2,4-diphenyl-5-pyrimidinecarboxamide CAS No. 338772-03-5

N-(1,1-dimethyl-2-propynyl)-2,4-diphenyl-5-pyrimidinecarboxamide

Cat. No. B2552222
CAS RN: 338772-03-5
M. Wt: 341.414
InChI Key: ABUDESSBXDOPSG-UHFFFAOYSA-N
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Description

The compound "N-(1,1-dimethyl-2-propynyl)-2,4-diphenyl-5-pyrimidinecarboxamide" is a pyrimidine derivative, which is a class of compounds that have garnered interest due to their diverse range of biological activities and applications in material science. Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and the condensation of various precursors. For instance, the synthesis of polyamides containing pyridyl moieties, which are structurally related to pyrimidines, can be achieved through direct polycondensation reactions involving carboxyanilino carbonyl pyridine with aromatic diamines . Similarly, the synthesis of other pyrimidine derivatives, such as triazolopyrimidines, can be accomplished by cyclization of thiosemicarbazide in the presence of nickel nitrate . These methods highlight the versatility of cyclization and condensation reactions in creating complex pyrimidine structures.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by the presence of a pyrimidine ring, which can be substituted with various functional groups. The crystal structure of these compounds can be determined using single-crystal X-ray diffraction, which provides insights into the intermolecular interactions and molecular conformations . For example, the crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine reveals the formation of inversion dimers and π-stacking interactions between aromatic systems .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo a range of chemical reactions, including cycloadditions with heterocumulenes, leading to the formation of novel pyrimido[4,5-d]pyrimidine derivatives . These reactions often involve the elimination of small molecules like dimethylamine and subsequent tautomerization, showcasing the reactivity of the pyrimidine ring system.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives, such as solubility, thermal stability, and reactivity, are influenced by the substituents on the pyrimidine ring. Polyamides containing pyridyl moieties, for example, exhibit good solubility in polar solvents and possess inherent viscosities that suggest potential applications in material science . The thermal properties of these polymers can be investigated using thermal gravimetric analysis, indicating their suitability for high-temperature applications .

Scientific Research Applications

Synthesis and Structural Insights

Research has delved into the synthesis of various derivatives and analogs of pyrimidine compounds, aiming to explore their structural and functional diversity. For instance, studies on the formation of heterocyclic compounds have shown that certain reactions involving N-diphenylmethylene derivatives can lead to the creation of imidazolidinone, triazinone, and pyrimidinone derivatives, highlighting the versatility of pyrimidine derivatives in synthesizing a wide range of heterocyclic structures (Matsuda, Yamamoto, & Ishii, 1976).

Biological Applications and Labeling Studies

The photophysical properties of rhenium(I) polypyridine maleimide complexes, which share a structural resemblance to pyrimidine derivatives, have been investigated for their potential in biological labeling. These complexes exhibit intense and long-lived photoluminescence, making them suitable for thiol-specific luminescent labels in biological molecules like oligonucleotides and proteins. This suggests that derivatives of N-(1,1-dimethyl-2-propynyl)-2,4-diphenyl-5-pyrimidinecarboxamide could potentially be utilized in similar biological labeling and imaging applications, facilitating the study of biological processes at the molecular level (Lo, Hui, Ng, & Cheung, 2002).

Conformational and Aggregation Insights

The study of structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines offers insights into their conformational features. By varying substituents at specific positions, significant differences in intermolecular interaction patterns are observed, affecting the compound's physical and chemical properties. This research underscores the importance of structural diversity in dictating the behavior of pyrimidine derivatives, which could be crucial for designing compounds with desired physical, chemical, or biological properties (Nagarajaiah & Begum, 2014).

properties

IUPAC Name

N-(2-methylbut-3-yn-2-yl)-2,4-diphenylpyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O/c1-4-22(2,3)25-21(26)18-15-23-20(17-13-9-6-10-14-17)24-19(18)16-11-7-5-8-12-16/h1,5-15H,2-3H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABUDESSBXDOPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#C)NC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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